![molecular formula C15H19N5 B2386288 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine CAS No. 2415516-99-1](/img/structure/B2386288.png)
2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine, also known as CCT245737, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for various types of cancer.
Mechanism of Action
2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine works by inhibiting the activity of several kinases, including CHK1, CDK1, and CDK2. These kinases are involved in the regulation of the cell cycle and DNA damage response. By inhibiting their activity, 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of using 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine is that it is still in the early stages of development and has not yet been tested in clinical trials.
Future Directions
There are several potential future directions for the development of 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine. One area of research could be to investigate its efficacy in combination with other therapeutic agents, such as chemotherapy and radiation therapy. Another area of research could be to investigate its potential use in combination with immunotherapy. Additionally, further studies could be conducted to investigate its efficacy against other types of cancer.
Synthesis Methods
The synthesis of 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine involves a multi-step process that starts with the reaction of 4-chloro-6-(cyclopropylamino)pyridine with sodium azide to form 4-azido-6-(cyclopropylamino)pyridine. This intermediate is then reacted with 1-(piperidin-1-yl)-1H-1,2,3-triazole to produce the final product, 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine.
Scientific Research Applications
2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine has been extensively studied for its potential use as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in the regulation of cell growth and proliferation. In preclinical studies, 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine has demonstrated efficacy against various types of cancer, including breast, lung, and colon cancer.
properties
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-2-9-19(10-3-1)14-5-4-6-15(16-14)20-11-13(17-18-20)12-7-8-12/h4-6,11-12H,1-3,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTBQJTUJBKMDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=N2)N3C=C(N=N3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.